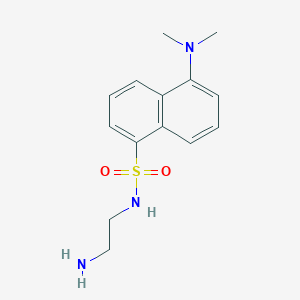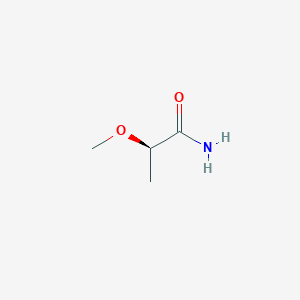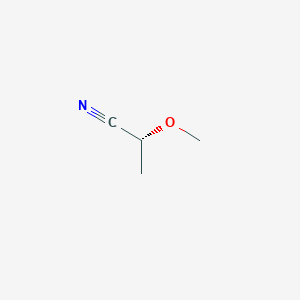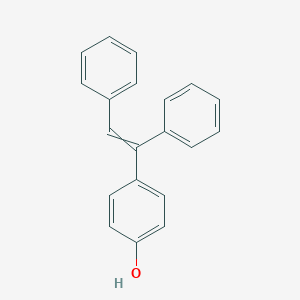![molecular formula C15H18O5 B016108 8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one CAS No. 5875-49-0](/img/structure/B16108.png)
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Antidepressant Effects
Meranzin hydrate (MH) is frequently used as an antidepressant drug in China . It has been shown to ameliorate depression-like behavior in rats by regulating the competitive endogenous RNA (ceRNA) network . This involves the regulation of differentially expressed long noncoding RNAs (lncRNAs), microRNAs (miRNAs), and mRNAs in the hippocampus of rats under stress . The study indicated that MH treatment could potentially be a representative compound for the treatment of depression .
Neurological Applications
MH has been found to have effects on the lncRNA–miRNA–mRNA regulatory network in the hippocampus of a rat model of depression . This network is constructed based on differentially expressed lncRNAs, miRNAs, and mRNAs in the hippocampus of rats after MH treatment . The study suggested that these genes may be highly related to Wnt signaling, axon guidance, and MAPK signaling pathways .
Treatment of Hypomotility
MH has been shown to improve hypomotility, a condition characterized by reduced movement or motility . This is similar to the effects of Chaihu Shugan Powder (CSP), a traditional Chinese medicine . The study investigated whether MH can alleviate depression-like behavior and hypomotility similar to CSP .
Ghrelin-Related Mechanisms
MH’s effects on depression-like behavior and hypomotility have been found to be related to ghrelin, a hormone that plays a key role in regulating energy homeostasis . The study found that a ghrelin antagonist inhibited the effect of MH on forced swimming test (FST) and gastric emptying (GE), suggesting that MH’s effects are mediated through ghrelin-related mechanisms .
Stimulation of Brain-Derived Neurotrophic Factor (BDNF)
MH treatment has been shown to stimulate the expression of BDNF, a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . This suggests that MH could potentially be used in the treatment of neurological disorders where BDNF is implicated .
Effects on Phosphorylated Mammalian Target of Rapamycin (p-mTOR)
In addition to BDNF, MH treatment also stimulates the expression of p-mTOR in the hippocampus . mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription . Therefore, MH could potentially have applications in a variety of biological processes where mTOR is involved .
Mecanismo De Acción
Target of Action
Meranzin hydrate primarily targets the alpha 2-adrenoceptor and α±-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors . It also interacts with the ghrelin receptor, which plays a crucial role in its antidepressant effects .
Mode of Action
Meranzin hydrate interacts with its targets to produce antidepressive and prokinetic-like effects . It stimulates the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus . The compound’s interaction with the ghrelin receptor is particularly noteworthy, as it contributes significantly to its antidepressant effects .
Biochemical Pathways
Meranzin hydrate affects several biochemical pathways. It is involved in the regulation of the Wnt signaling, axon guidance, and MAPK signaling pathways . These pathways play a crucial role in neuronal development and function, and their modulation can have significant effects on mood and behavior.
Pharmacokinetics
The pharmacokinetics of meranzin hydrate involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and slowly eliminated, with a half-life exceeding 6.5 hours . The compound is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 .
Result of Action
Meranzin hydrate has been shown to improve depression-like behaviors and hypomotility in animal models . It alleviates symptoms similar to those treated by the traditional Chinese medicine formula Chaihu Shugan Powder (CSP) . The compound also stimulates the expression of BDNF and p-mTOR in the hippocampus, which are key proteins involved in neuroplasticity and neuronal survival .
Action Environment
The action of meranzin hydrate can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism, potentially impacting its bioavailability and therapeutic effects. Additionally, genetic factors such as the presence of certain receptor variants can influence the compound’s efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUASRIGLRPAX-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |
CAS RN |
5875-49-0 | |
| Record name | 5875-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)









